molecular formula C12H13FO2 B1439314 4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde CAS No. 902836-62-8

4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde

Cat. No. B1439314
M. Wt: 208.23 g/mol
InChI Key: PYKUJJQPYMPGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde (4-FTHPC) is a synthetic organic compound that has been used for a variety of scientific and industrial purposes. It is a versatile compound that has been used in the synthesis of other compounds, for the investigation of biochemical and physiological effects, and for the development of new drugs.

Scientific Research Applications

Cyclization and Synthesis

  • Cyclization of N-fluorophenyl-β-alanines leads to derivatives of dihydropyrimidinone, 4-carboxy-2-pyrrolidinone, and tetrahydropyridone, which involve compounds with benzimidazole, pyrazole, and hydrazine fragments (Vaickelionienė & Mickevičius, 2006).

Linker-Facilitated Chemical Synthesis

  • Tetrahydropyran (THP)-type linkers are mentioned as part of a broader discussion on fluorous linker-facilitated chemical synthesis, indicating their utility in this domain (Zhang, 2009).

Antimicrobial Activity

  • Novel Schiff bases synthesized using related compounds showed significant in vitro antimicrobial activity, with some derivatives exhibiting excellent activity compared to others (Puthran et al., 2019).

Crystal Structures

  • The study of crystal structures of N-substituted pyrazolines, which includes 3-(4-fluorophenyl)-5-phenyl derivatives, offers insights into the geometric properties of these molecules (Loh et al., 2013).

[4 + 2]-Annulations

  • The first [4 + 2]-annulation between aminocyclobutanes and aldehydes to access tetrahydropyranyl amines demonstrates the versatility of these compounds in creating complex molecular structures (Perrotta et al., 2015).

Natural Product Synthesis

  • Tetrahydropyrans and tetrahydropyran-4-ones are significant in the synthesis of bioactive marine natural products and medicinal compounds, inspiring new methods for creating chiral pyran molecules (McDonald & Scheidt, 2015).

Prins Cyclization

  • Prins cyclization in ionic liquid hydrogen fluoride salts facilitated the synthesis of 4-fluorinated tetrahydropyrans, demonstrating the method's efficiency and stereoselectivity (Kishi et al., 2008).

properties

IUPAC Name

4-(2-fluorophenyl)oxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKUJJQPYMPGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
4-(2-Fluorophenyl)tetrahydropyran-4-carboxaldehyde

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